molecular formula C16H28N2O5S B2389551 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1211784-70-1

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2389551
CAS No.: 1211784-70-1
M. Wt: 360.47
InChI Key: ZHRWIIQMAFFXAN-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core linked to a piperidine-4-carboxamide moiety via a methylene bridge.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-1-methylsulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O5S/c1-24(20,21)18-9-5-13(6-10-18)15(19)17-11-14-12-22-16(23-14)7-3-2-4-8-16/h13-14H,2-12H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRWIIQMAFFXAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2COC3(O2)CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of significant interest due to its potential pharmacological properties. This article reviews its biological activity based on recent research findings, including synthesis methods, biological evaluations, and structure-activity relationships.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that contributes to its biological activity. The presence of the dioxaspiro moiety combined with the piperidine ring and a methylsulfonyl group suggests potential interactions with various biological targets.

Synthesis and Characterization

Recent studies have synthesized derivatives of compounds similar to this compound, focusing on modifications to enhance their biological activity. For instance, the synthesis of various piperazine derivatives has been explored to evaluate their affinity for serotonin receptors and other targets .

5-HT1A Receptor Agonism

One of the primary areas of investigation is the compound's role as a 5-HT1A receptor agonist . Research indicates that related compounds exhibit moderate selectivity towards 5-HT1A receptors compared to α1-adrenoceptors, highlighting their potential in treating anxiety and depression-related disorders. The potency of these compounds is often measured by their binding affinity (pD2 values), with some derivatives showing promising results in receptor binding assays .

Antimicrobial and Enzyme Inhibition

In addition to serotonergic activity, compounds in this class have been evaluated for antimicrobial properties and as inhibitors of key enzymes such as acetylcholinesterase (AChE) and urease. For example, certain derivatives demonstrated strong antibacterial activity against Salmonella typhi and Bacillus subtilis, along with significant AChE inhibitory effects, which are crucial for developing treatments for neurodegenerative diseases like Alzheimer’s .

Case Studies

Several studies have focused on the synthesis and biological evaluation of related compounds:

  • Study on 5-HT1A Agonists : A series of derivatives were synthesized and tested for their agonistic activity at 5-HT1A receptors. The most promising candidate showed a high pD2 value (8.61) and moderate selectivity against α1-adrenoceptors, suggesting effective neuropharmacological profiles .
  • Antimicrobial Activity Assessment : Compounds were screened for antibacterial properties, revealing that several exhibited IC50 values significantly lower than standard reference drugs, indicating their potential as new antimicrobial agents .
  • Enzyme Inhibition Studies : Research highlighted that certain derivatives displayed potent inhibitory activity against urease, with IC50 values ranging from 1.13 µM to 6.28 µM, showcasing their therapeutic potential in managing conditions associated with urease activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperidine ring and the dioxaspiro moiety significantly affect biological activity. For instance:

Compound5-HT1A Agonism (pD2)AChE Inhibition (IC50 µM)Antibacterial Activity
Compound A8.612.14Strong against S. typhi
Compound B7.950.63Moderate against B. subtilis
Compound C8.101.21Weak against other strains

This table summarizes key findings from various studies, illustrating how small changes in chemical structure can lead to significant variations in pharmacological profiles.

Scientific Research Applications

Antihypertensive Activity

Research indicates that derivatives of dioxaspiro compounds exhibit antihypertensive effects. For instance, compounds similar to N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide have been shown to deplete norepinephrine levels in the hypothalamus, which can lead to reduced blood pressure in hypertensive models .

Neuropharmacology

The compound has been investigated for its potential as a selective agonist for serotonin receptors (5-HT1A). Studies have shown that modifications to the piperidine structure can enhance binding affinity and selectivity towards these receptors, suggesting possible applications in treating mood disorders and anxiety .

Antimicrobial Properties

Investigations into related compounds have revealed antibacterial activities, particularly against resistant strains. The structural features of dioxaspiro compounds may contribute to their ability to disrupt bacterial cell membranes or inhibit critical enzymatic pathways .

Case Studies

Study ReferenceFocusFindings
Antihypertensive EffectsDemonstrated significant blood pressure reduction in renal hypertensive dogs using related dioxaspiro compounds.
NeuropharmacologyIdentified as a potent 5-HT1A receptor agonist with moderate selectivity; potential for mood disorder treatment explored.
Antibacterial ActivityShowed effectiveness against various bacterial strains; modifications enhanced antimicrobial efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine (9)

  • Structure: Shares the 1,4-dioxaspiro[4.5]decane core but replaces the methylsulfonyl-piperidine-carboxamide with a 2-(2,6-dimethoxyphenoxy)ethanamine group.
  • Synthesis : Synthesized via silica gel chromatography (54% yield) with detailed NMR confirmation (δ 3.78 ppm for methoxy groups) .
  • Key Differences :
    • The ethanamine side chain lacks the piperidine ring, reducing conformational rigidity.
    • Dimethoxy groups may enhance lipophilicity compared to the polar carboxamide and sulfonyl groups in the target compound.

1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-4-benzylpiperidine (25a)

  • Structure : Retains the spiro core and piperidine but substitutes the methylsulfonyl-carboxamide with a benzyl group.
  • Synthesis : Achieved via alkylation of 4-benzylpiperidine (96% yield) .
  • Absence of sulfonyl and carboxamide groups reduces hydrogen-bonding capacity.

8-(4-Phenylpiperazin-1-yl)-1,4-dioxaspiro[4.5]decane

  • Structure : Features a phenylpiperazine substituent on the spiro ring.
  • Biological Relevance : Piperazine derivatives are common in antipsychotics and antivirals .
  • Key Differences :
    • Piperazine provides two nitrogen atoms for binding, contrasting with the single sulfonamide nitrogen in the target compound.
    • Lower molecular weight (302.42 g/mol vs. ~380 g/mol for the target compound) may improve bioavailability .

GUANADREL SULFATE

  • Structure : Contains a guanidine group attached to the spiro core.
  • Therapeutic Use : Antihypertensive agent; the guanidine group mimics arginine for nitric oxide modulation .
  • Key Differences :
    • Guanidine’s high basicity (pKa ~13) contrasts with the neutral carboxamide in the target compound, affecting solubility and membrane permeability.

Functional and Pharmacological Comparisons

Electronic Effects

  • Methylsulfonyl Group : Enhances electron-withdrawing properties, stabilizing negative charges in binding pockets. This contrasts with electron-donating groups (e.g., methoxy in compound 9 ) .
  • Carboxamide vs.

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